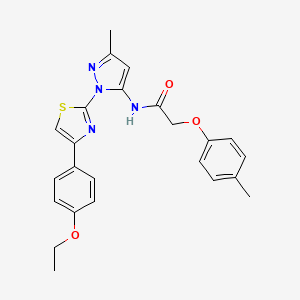

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide

Description

N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a heterocyclic compound featuring a thiazole core fused with a pyrazole moiety. The thiazole ring is substituted at the 4-position with a 4-ethoxyphenyl group, while the pyrazole ring contains a methyl group at the 3-position. The acetamide side chain includes a p-tolyloxy (4-methylphenoxy) group, which contributes to its lipophilic character.

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-4-30-19-11-7-18(8-12-19)21-15-32-24(25-21)28-22(13-17(3)27-28)26-23(29)14-31-20-9-5-16(2)6-10-20/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFYBPIVNBHLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several acetamide derivatives reported in the literature. Key analogues include:

Key Observations :

- Core Heterocycles: The pyrazole-thiazole combination in the target compound is distinct from triazole-thiazole hybrids (e.g., 9b, 9e) or pyrimidinone derivatives (e.g., 36) .

- The p-tolyloxy group offers moderate hydrophobicity, contrasting with the electron-rich thiophene in the analogue from .

Pharmacological and Physicochemical Properties

- Lipophilicity : The ethoxy and p-tolyloxy groups likely increase logP compared to compounds with polar substituents (e.g., 9b with 4-fluorophenyl). This may enhance membrane permeability but reduce aqueous solubility .

- Tautomerism : Unlike the tautomeric equilibrium observed in N-(4-ethoxyphenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide (3c-I/3c-A) , the target compound’s rigid pyrazole-thiazole core minimizes tautomeric variability, favoring stability.

- Docking Profiles : Compounds like 9c and 9g () showed distinct binding poses in docking studies, suggesting that the p-tolyloxy group in the target compound may occupy unique hydrophobic pockets compared to benzodiazolyl or halogenated substituents .

Q & A

Basic: What are the standard synthetic routes for preparing N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide?

The synthesis typically involves:

- Step 1 : Formation of the thiazole intermediate via cyclization of 4-ethoxyphenyl thiourea derivatives with α-haloketones under basic conditions (e.g., NaOH in DMF) .

- Step 2 : Pyrazole ring synthesis using hydrazine derivatives and β-ketoesters, followed by methylation at the N3 position .

- Step 3 : Acetamide coupling via nucleophilic substitution between 2-(p-tolyloxy)acetic acid chloride and the pyrazole-thiazole intermediate in dichloromethane with triethylamine as a catalyst .

Key reagents: DMF, NaH, and Et₃N. Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres .

Advanced: How can computational methods resolve contradictions in regioselectivity during thiazole-pyrazole coupling?

Conflicting regioselectivity data can arise from competing reaction pathways. To address this:

- Perform DFT calculations (e.g., Gaussian09) to compare activation energies of possible intermediates.

- Use Multiwfn to analyze Fukui indices and identify electrophilic/nucleophilic sites on the thiazole and pyrazole rings .

- Validate computational results with LC-MS/MS to detect transient intermediates .

Basic: What spectroscopic techniques are critical for structural validation?

- 1H/13C NMR : Confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyrazole CH3 at δ 2.4 ppm) .

- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 478.18) .

Advanced: How to design experiments to assess mGluR5 modulation activity?

- In vitro assays : Use HEK293 cells transfected with mGluR5. Measure Ca²+ flux via FLIPR (Fluorescent Imaging Plate Reader) with glutamate as an agonist .

- Dose-response curves : Test compound concentrations (1 nM–100 µM) to calculate IC50.

- Control experiments : Include LY341495 (mGluR5 antagonist) to validate target specificity .

Advanced: What strategies mitigate low yields in acetamide coupling reactions?

- Catalyst screening : Replace Et₃N with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Solvent optimization : Test polar aprotic solvents (e.g., acetonitrile vs. DMF) to stabilize transition states.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .

Basic: How to evaluate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC .

- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures .

Advanced: What crystallographic challenges arise in resolving its structure, and how are they addressed?

- Twinning : Common in thiazole-containing crystals. Use SHELXL for twin refinement with HKLF5 format .

- Disorder : Apply restraints to the p-tolyloxy group using ISOR and DELU commands in Olex2 .

- Validation : Check R-factor convergence (<5%) and ADDSYM for missed symmetry .

Advanced: How to differentiate between tautomeric forms of the pyrazole ring using NMR?

- 2D NOESY : Identify spatial proximity between pyrazole CH3 and thiazole protons.

- Variable-temperature NMR : Monitor chemical shift changes (e.g., at −40°C) to freeze tautomeric interconversion .

Basic: What in silico tools predict metabolic pathways for this compound?

- SwissADME : Predict cytochrome P450 interactions (e.g., CYP3A4 oxidation).

- Molinspiration : Calculate bioavailability scores (e.g., LogP <5) .

Advanced: How to quantify electrophilic reactivity of the acetamide moiety for SAR studies?

- Fukui function analysis : Use Multiwfn to compute f⁻(r) values, highlighting electron-deficient regions .

- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., hydrolysis) using deuterated vs. non-deuterated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.